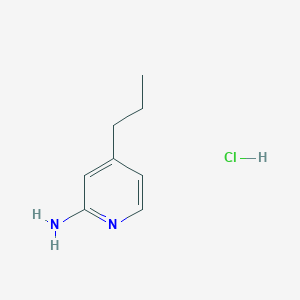
4-丙基吡啶-2-胺盐酸盐
描述
“4-Propylpyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.65 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of amines, such as “4-Propylpyridin-2-amine hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
The molecular structure of “4-Propylpyridin-2-amine hydrochloride” is based on a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a propyl group attached to the pyridine ring.
Chemical Reactions Analysis
Amines, including “4-Propylpyridin-2-amine hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .
Physical And Chemical Properties Analysis
Amines, including “4-Propylpyridin-2-amine hydrochloride”, have certain physical and chemical properties. They have varying degrees of solubility in water, and their boiling points can differ based on whether they are primary, secondary, or tertiary amines .
科学研究应用
抗炎研究
4-丙基吡啶-2-胺盐酸盐:已被证明参与嘧啶衍生物的合成,而嘧啶衍生物以其抗炎特性而闻名 。这些化合物可以抑制关键炎症介质(如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性。这表明4-丙基吡啶-2-胺盐酸盐的衍生物可能是有效的抗炎剂,有可能为以慢性炎症为特征的疾病带来新的治疗方法。
抗纤维化研究
在抗纤维化领域,4-丙基吡啶-2-胺盐酸盐衍生物因其对纤维化疾病的有效性而受到评估 。这些研究涉及评估细胞培养基中胶原蛋白表达和羟脯氨酸含量的抑制,这些指标是纤维化活性的标志。该化合物在这些研究中的作用对于开发新的抗纤维化药物至关重要,这些药物可以治疗特发性肺纤维化和慢性损伤后的器官纤维化等疾病。
药理学应用
哌啶和吡啶部分与4-丙基吡啶-2-胺盐酸盐密切相关,存在于众多药物中 。它们用于超过二十类药物,包括抗癌剂、阿尔茨海默病治疗剂、抗生素和止痛剂。这突出了该化合物作为药物设计和发现中通用构建块的潜力。
药物化学
4-丙基吡啶-2-胺盐酸盐:在药物化学中起着重要作用,特别是在针对阿尔茨海默病治疗的BACE1抑制剂的设计中 。吡啶支架是该化合物结构的一部分,由于其碱性、水溶性、稳定性和氢键形成能力而必不可少。
化学生物学
在化学生物学中,4-丙基吡啶-2-胺盐酸盐参与构建具有潜在生物活性的杂环化合物库 。这些库对于发现新的生物活性化合物至关重要,包括具有抗癌、降压、抗溃疡和抗菌特性的化合物。
药物发现
该化合物的核心是药物发现领域中的基石,它被用来创造具有广泛生物活性的药物 。它的衍生物正在探索其作为抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、止痛、抗炎、抗阿尔茨海默病、抗精神病和抗凝剂的作用。
安全和危害
作用机制
Target of Action
It’s known that amines, such as 4-propylpyridin-2-amine hydrochloride, are generally basic and nucleophilic . They can interact with various biological targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .
Mode of Action
Amines are known to interact with their targets through the lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the target’s structure or function, potentially influencing biological processes.
Biochemical Pathways
Amines can participate in various biochemical reactions, including nucleophilic substitutions and the formation of imines and enamines . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability . Factors such as the compound’s solubility, stability, and interactions with biological membranes can influence its ADME properties .
Result of Action
The interaction of amines with their targets can lead to changes in the target’s structure or function, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Propylpyridin-2-amine hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment . For instance, the basicity and nucleophilicity of amines can be influenced by the pH of the environment .
生化分析
Biochemical Properties
4-Propylpyridin-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 4-Propylpyridin-2-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 4-Propylpyridin-2-amine hydrochloride can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Propylpyridin-2-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, 4-Propylpyridin-2-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Propylpyridin-2-amine hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that 4-Propylpyridin-2-amine hydrochloride remains stable under physiological conditions for extended periods. In vivo studies indicate that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Propylpyridin-2-amine hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
4-Propylpyridin-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of neurotransmitters and other endogenous compounds. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular function .
Transport and Distribution
The transport and distribution of 4-Propylpyridin-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 4-Propylpyridin-2-amine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Propylpyridin-2-amine hydrochloride is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, thereby modulating its biological effects .
属性
IUPAC Name |
4-propylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKRPDOVCWENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-45-1 | |
| Record name | 2-Pyridinamine, 4-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1464697.png)
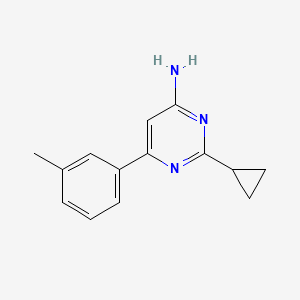
![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
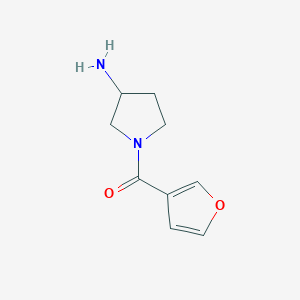
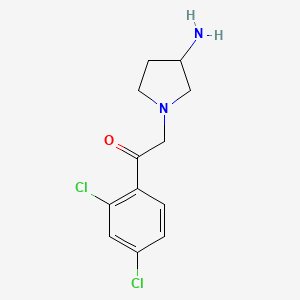

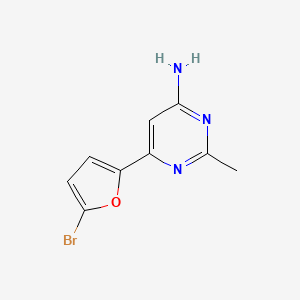




![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)